3-(4-Bromophenoxy)-2,2,3,3-tetrafluoropropanoic acid
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Overview
Description
3-(4-Bromophenoxy)-2,2,3,3-tetrafluoropropanoic acid is an organic compound that features a bromophenoxy group attached to a tetrafluoropropanoic acid moiety. This compound is of interest due to its unique chemical structure, which combines halogenated aromatic and aliphatic components, making it useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenoxy)-2,2,3,3-tetrafluoropropanoic acid typically involves the reaction of 4-bromophenol with 2,2,3,3-tetrafluoropropanoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone or dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenoxy)-2,2,3,3-tetrafluoropropanoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the bromine or other functional groups.
Esterification and Amidation: The carboxylic acid group can react with alcohols or amines to form esters or amides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide for nucleophilic substitution.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxy derivatives, while esterification can produce esters of this compound.
Scientific Research Applications
3-(4-Bromophenoxy)-2,2,3,3-tetrafluoropropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenoxy)-2,2,3,3-tetrafluoropropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromophenoxy group can engage in hydrogen bonding or hydrophobic interactions, while the tetrafluoropropanoic acid moiety can participate in electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromophenoxy)benzoic acid
- 3-(4-Bromophenoxy)methyl-3-oxetanecarboxylic acid
- 4-(4-Bromophenoxy)butanoic acid
Uniqueness
3-(4-Bromophenoxy)-2,2,3,3-tetrafluoropropanoic acid is unique due to the presence of both bromophenoxy and tetrafluoropropanoic acid groups. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve.
Properties
IUPAC Name |
3-(4-bromophenoxy)-2,2,3,3-tetrafluoropropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF4O3/c10-5-1-3-6(4-2-5)17-9(13,14)8(11,12)7(15)16/h1-4H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDJTJCOUUXZNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(C(C(=O)O)(F)F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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